N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-27-17-8-4-14(5-9-17)19(26)22-11-10-16-12-28-20-23-18(24-25(16)20)13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPOCAJLFMPYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as the one , exhibit a wide range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Thiazole derivatives are known to interact with various targets to induce biological effects. The presence of substituents on the thiazole ring can greatly affect these outcomes. In the case of this specific compound, the presence of a fluorophenyl group, a triazole ring, and a methoxybenzamide group could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to interact with multiple targets and pathways. The specific pathways affected would depend on the biological activity being exhibited and the specific targets of the compound.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects depending on its specific targets and mode of action.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework combining thiazole and triazole rings with a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 396.44 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by increasing lipophilicity and potentially improving bioavailability.
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit a range of biological activities:
- Anticancer Activity : Thiazole and triazole derivatives have been reported to possess significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound displays promising antibacterial and antifungal activities. Studies have demonstrated that related triazole derivatives exhibit potent activity against pathogens like Mycobacterium tuberculosis and various fungal strains .
- Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following aspects are notable:
- Substituent Variation : The introduction of different substituents on the benzamide moiety can significantly influence the compound's potency and selectivity against target enzymes or receptors.
- Ring Fusion Effects : The fused thiazole-triazole structure contributes to the electron-deficient nature of the compound, enhancing its reactivity and interaction with biological targets.
Study 1: Anticancer Efficacy
A study investigated the anticancer activity of various thiazole-triazole derivatives, including this compound. Results indicated that this compound inhibited cell proliferation in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Data Table of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo[3,2-b] triazole core undergoes oxidation at sulfur or nitrogen centers. For example:
-
Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the thiazole sulfur to sulfoxide or sulfone derivatives.
-
Aromatic ring oxidation : The 4-fluorophenyl group is susceptible to oxidative cleavage under strong acidic conditions (e.g., HNO₃/H₂SO₄), forming carboxylic acid derivatives.
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ | Sulfoxide derivative | RT, ethanol, 6 h |
| KMnO₄ | Sulfone derivative | 60°C, H₂O, 4 h |
| HNO₃/H₂SO₄ | 4-Fluorobenzoic acid derivative | Reflux, 2 h |
Reduction Reactions
Reductive modifications target the triazole ring or the amide bond:
-
Triazole ring reduction : Sodium borohydride (NaBH₄) selectively reduces the triazole C=N bonds, yielding dihydrotriazole intermediates.
-
Amide bond reduction : Lithium aluminum hydride (LiAlH₄) converts the benzamide group to a benzylamine derivative.
| Reagent | Target Site | Product |
|---|---|---|
| NaBH₄ | Triazole C=N bonds | Dihydrotriazole derivative |
| LiAlH₄ | Amide bond | N-(2-(thiazolo-triazolyl)ethyl)benzylamine |
Hydrolysis Reactions
Controlled hydrolysis under acidic or basic conditions cleaves specific bonds:
-
Amide hydrolysis : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) cleaves the benzamide bond, generating 4-methoxybenzoic acid and an amine intermediate.
-
Thiazole ring opening : Prolonged heating with aqueous NaOH fragments the thiazole ring into thiol and amine components.
| Condition | Reaction Outcome |
|---|---|
| 6M HCl, reflux, 3 h | 4-Methoxybenzoic acid + amine intermediate |
| 2M NaOH, 80°C, 6 h | Thiol derivative + triazole-amine fragment |
Nucleophilic Substitution
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):
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Fluorine displacement : Reaction with amines (e.g., morpholine) replaces the fluorine atom with an amine group under microwave irradiation.
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Electrophilic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the ortho/para positions of the benzamide ring.
| Reagent | Substitution Site | Product |
|---|---|---|
| Morpholine, CuI | 4-Fluorophenyl F | 4-Morpholinophenyl derivative |
| HNO₃/H₂SO₄ | Benzamide ring | Nitro-substituted benzamide derivative |
Cyclization and Cross-Coupling
The ethylenediamine linker enables cyclization or cross-coupling reactions:
-
Pd-catalyzed coupling : Suzuki-Miyaura reactions with arylboronic acids append substituents to the triazole ring.
-
Intramolecular cyclization : Heating with POCl₃ forms oxazole or imidazole fused rings.
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-modified triazole derivative |
| POCl₃-mediated | Reflux, 4 h | Fused oxazole-triazole heterocycle |
Stability and Degradation Pathways
Under physiological conditions (pH 7.4, 37°C), the compound undergoes:
Comparison with Similar Compounds
Pharmacological Activity
While direct data for the target compound are absent, structurally related derivatives exhibit anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests ():
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Protective Index (PI) | Notes |
|---|---|---|---|---|
| 3c | 49.1 | N/A | 1.9 | Selective MES activity |
| 5b | 63.4 | 63.4 | 1.7 | Dual MES/PTZ activity |
| Carbamazepine | 11.2 | >25.5 | <0.44 | Reference drug |
The 4-fluorophenyl group in 3c correlates with high MES selectivity, while 4-propoxy in 5b broadens activity to both models. The target compound’s methoxybenzamide group may modulate CNS penetration or metabolic stability, though this requires experimental validation.
Physicochemical Properties
Substituents significantly influence physical properties ():
| Compound | Melting Point (°C) | IR νC=S (cm⁻¹) | Solubility Trends |
|---|---|---|---|
| Target Compound | Not reported | ~1255* | Likely moderate (amide) |
| 8b | 130–132 | 1247–1255 | Low (chlorophenyl) |
| 10b | 158–160 | 1247–1255 | Low (bromophenyl) |
*Inferred from analogous triazole-thiones in .
The methoxy group in the target compound may improve solubility compared to halogenated analogs (8b, 10b), though steric effects from the benzamide could offset this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
